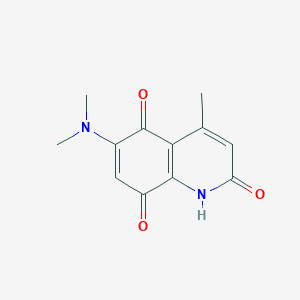
6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione
Cat. No. B8430041
M. Wt: 232.23 g/mol
InChI Key: ZRQXYUPQWNVFRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05605905
Procedure details


A solution of 233 mg (1.34 mmol) of trans-cinnamaldehyde N,N-dimethylhydrazone was added to a solution of 4-methyl-1H-quinoline-2,5,8-trione (127 mg, 0.67 mmol) in dry chloroform (120 ml). The reaction was stirred under nitrogen at room temperature for 3 days, with periodical additions of solvent (100 ml each 12 h). A further amount of 166 mg (0.61 mmol) of the hydrazone was added, and the reaction was refluxed for 24 h and evaporated to dryness, and the residue was purified by silica gel chromatography using a gradient elution, starting with neat dichloromethane to dichloromethane/ethyl acetate (7:3), to yield 204 mg of the starting diene, 72 mg (35%) of 2 and 160 mg of 6-dimethylamino-4-methyl-1H-quinoline-2,5,8-trione.



[Compound]
Name
hydrazone
Quantity
166 mg
Type
reactant
Reaction Step Two

Name

Name
Yield
35%

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[N:3]=[CH:4]/[CH:5]=[CH:6]/[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:14][C:15]1[C:24]2[C:23](=[O:25])[CH:22]=[CH:21][C:20](=[O:26])[C:19]=2[NH:18][C:17](=[O:27])[CH:16]=1>C(Cl)(Cl)Cl>[CH3:14][C:15]1[C:24]2[C:23](=[O:25])[C:22]3[CH:6]([C:7]4[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=4)[CH:5]=[CH:4][NH:3][C:21]=3[C:20](=[O:26])[C:19]=2[NH:18][C:17](=[O:27])[CH:16]=1.[CH3:1][N:2]([CH3:13])[C:22]1[C:23](=[O:25])[C:24]2[C:15]([CH3:14])=[CH:16][C:17](=[O:27])[NH:18][C:19]=2[C:20](=[O:26])[CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
233 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(N=C\C=C\C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
127 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC(NC=2C(C=CC(C12)=O)=O)=O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
hydrazone
|
|
Quantity
|
166 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred under nitrogen at room temperature for 3 days, with periodical additions of solvent (100 ml each 12 h)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was refluxed for 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
a gradient elution
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 204 mg |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC(NC=2C(C=3NC=CC(C3C(C12)=O)C1=CC=CC=C1)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 72 mg | |
| YIELD: PERCENTYIELD | 35% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C=1C(C=2C(=CC(NC2C(C1)=O)=O)C)=O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 160 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
